molecular formula C18H17N3O2S B2675273 N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941948-62-5

N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2675273
CAS No.: 941948-62-5
M. Wt: 339.41
InChI Key: ICMQSKQCEFXFSS-UHFFFAOYSA-N
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Description

N-((5-((3-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic heterocyclic compound based on the 1,3,4-oxadiazole scaffold, a structure recognized for its broad spectrum of biological activities and favorable pharmacokinetic properties. This compound features a benzamide group linked via a methylene bridge to the 2-position of the oxadiazole ring, which is substituted at the 5-position with a (3-methylbenzyl)thio moiety. The thioether linkage and aromatic systems contribute to enhanced lipophilicity, which may improve membrane permeability in biological targets. The 1,3,4-oxadiazole core is a privileged structure in medicinal chemistry, with derivatives demonstrating significant antimicrobial activity against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens. Related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have shown potent activity against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.06 μg/mL. The mechanism of action for such compounds can be complex and multi-targeting; studies on close analogs suggest potential activities including bacterial membrane depolarization , disruption of siderophore biosynthesis , and interference with menaquinone biosynthesis and other essential proteins. Furthermore, 1,3,4-oxadiazole derivatives are also investigated as fungicidal agents in agricultural applications for controlling phytopathogenic fungi. This product is intended for research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-13-6-5-7-14(10-13)12-24-18-21-20-16(23-18)11-19-17(22)15-8-3-2-4-9-15/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMQSKQCEFXFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.

    Thioether Formation: The 3-methylbenzylthio group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

    Benzamide Attachment: The final step involves the coupling of the oxadiazole derivative with benzoyl chloride under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The thioether and benzamide groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of analogous 1,3,4-oxadiazole derivatives:

Compound Name / ID Structural Features Biological Activity Synthesis Method Key Data References
Target Compound 1,3,4-oxadiazole, 3-methylbenzylthio, benzamide Not explicitly reported Likely alkylation of thiol intermediate Requires extrapolation from analogs -
LMM5 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide Antifungal (C. albicans) Purchased (Life Chemicals) IC₅₀: 4–8 µg/mL against Candida spp.
Nitazoxanide Nitrothiazole, benzamide Antiparasitic (broad-spectrum) Acetylation of 5-nitrothiazole intermediate FDA-approved for Cryptosporidium and Giardia
VI Derivatives (Anti-inflammatory) Benzoxazole, alkylthio-1,3,4-oxadiazole, benzamide Anti-inflammatory (Carrageenan-induced edema) Alkylation of mercapto-oxadiazole Compounds VId, VIe, VIf: >70% edema reduction at 50 mg/kg
Indole-Oxadiazole Derivatives Indole-methyl, thioacetamide-thiazole/benzothiazole EGFR/COX-2 inhibition (anticancer) Microwave-assisted condensation IC₅₀: 1.2–8.7 µM (EGFR), 0.9–4.3 µM (COX-2)
Alkaline Phosphatase Inhibitors Alkylthio-1,3,4-oxadiazole, substituted phenylacetate/acetamide Alkaline phosphatase inhibition Condensation and alkylation Kᵢ: 0.12–0.45 µM; docking studies support competitive inhibition

Key Comparisons

  • Bioactivity :

    • The target compound’s 3-methylbenzylthio group contrasts with LMM5’s sulfamoyl group, which confers antifungal activity via thioredoxin reductase inhibition .
    • Nitazoxanide’s nitro-thiazole core differs significantly but shares the benzamide motif, highlighting the role of the amide group in target binding .
    • Anti-inflammatory VI derivatives incorporate a benzoxazole ring, absent in the target compound, suggesting divergent mechanisms of action .
  • Synthetic Accessibility :

    • The target compound likely requires sequential alkylation and condensation steps, similar to VI derivatives , whereas LMM5 and Nitazoxanide involve sulfamoylation or nitro-group incorporation .
  • Physicochemical Properties :

    • The 3-methylbenzylthio group may enhance lipophilicity (logP ~3.5 estimated) compared to polar sulfamoyl (LMM5, logP ~2.8) or nitro (Nitazoxanide, logP ~2.1) groups, influencing bioavailability .

Biological Activity

N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a 1,3,4-oxadiazole core, which is known for its diverse biological activities. The synthesis typically involves the reaction of thioether derivatives with appropriate amines to form the desired oxadiazole structure. The following table summarizes key synthetic routes and intermediates used in the preparation of related compounds:

StepReagents/ConditionsProduct
1Thioether + Aldehyde + BaseIntermediate A
2Intermediate A + Hydrazine1,3,4-Oxadiazole
31,3,4-Oxadiazole + BenzamideThis compound

Antidepressant Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antidepressant properties. For example, a study utilizing the Forced Swimming Test (FST) demonstrated that certain oxadiazole derivatives showed a marked decrease in immobility duration comparable to established antidepressants like fluoxetine . While specific data on this compound is limited, its structural similarity to active compounds suggests potential antidepressant effects.

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively studied. A related compound was found to exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly depending on the substituents attached to the oxadiazole ring . For instance:

CompoundMIC (µg/mL)Target Bacteria
A148.0Methicillin-resistant Staphylococcus aureus
B1212.5Escherichia coli

The introduction of different substituents on the benzamide moiety can enhance or diminish the antimicrobial efficacy of these compounds.

The biological activity of this compound may be attributed to its interaction with specific biological targets. Preliminary docking studies suggest that such compounds could modulate serotonin receptors and other neurotransmitter systems involved in mood regulation . Additionally, some oxadiazole derivatives have been shown to inhibit bacterial cell division by targeting FtsZ protein in bacterial cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar oxadiazole derivatives:

  • Antidepressant Efficacy : In vivo studies demonstrated that certain oxadiazoles significantly reduced depressive-like behaviors in animal models. The binding affinity to serotonin receptors was noted as a key factor in their mechanism of action.
  • Antibacterial Properties : A series of oxadiazole derivatives were tested against clinical isolates of resistant bacteria. Compound A14 exhibited superior activity compared to standard antibiotics like ciprofloxacin .

Q & A

Q. What synthetic routes are commonly employed to synthesize N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide?

The compound is synthesized via a multi-step protocol:

  • Step I : Benzoylation of glycine using benzoyl chloride under alkaline conditions, followed by acidification to yield 2-benzamidoacetic acid .
  • Step II : Cyclization with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) to form the 1,3,4-thiadiazole core .
  • Step III : Substitution with 3-methylbenzylthiol to introduce the thioether moiety. Microwave-assisted synthesis can enhance reaction efficiency and yield . Purification involves recrystallization (ethanol) and TLC validation .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks .
  • IR spectroscopy confirms functional groups (e.g., amide C=O at ~1650 cm⁻¹) .
  • Mass spectrometry verifies molecular weight and fragmentation patterns .
  • X-ray crystallography resolves crystal packing and bond angles, as demonstrated in orthorhombic systems (e.g., space group P2₁2₁2₁) .

Q. What preliminary biological screenings are recommended for this compound?

  • In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines to assess anticancer potential .
  • Antimicrobial testing via broth microdilution to determine minimum inhibitory concentrations (MICs) .
  • Enzyme inhibition studies (e.g., against PFOR enzyme) using spectrophotometric methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Microwave irradiation reduces reaction time (e.g., from hours to minutes) and improves regioselectivity .
  • Solvent selection : Anhydrous acetone or DMF minimizes side reactions during nucleophilic substitutions .
  • Catalyst screening : POCl₃ or PCl₅ enhances cyclization efficiency in thiadiazole formation .
  • Stoichiometric control : Maintaining a 1:1 molar ratio of reactants prevents incomplete functionalization .

Q. What strategies resolve contradictions in spectral or biological data?

  • Cross-validation : Combine NMR, IR, and HRMS to confirm functional group integrity .
  • Elemental analysis : Discrepancies >0.3% suggest impurities; recrystallization or column chromatography may be required .
  • Biological triplicates : Replicate assays with positive/negative controls to address variability in cytotoxicity results .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent variation : Modify the benzamide (e.g., electron-withdrawing groups) or oxadiazole (e.g., alkylthio vs. arylthio) to probe activity .
  • Bioisosteric replacement : Replace the 1,3,4-oxadiazole with 1,2,4-triazole to assess metabolic stability .
  • Pharmacophore mapping : Use molecular docking to identify critical binding motifs (e.g., hydrogen bonding with PFOR’s active site) .

Q. What computational methods predict the compound’s mechanism of action?

  • Molecular docking : Simulate interactions with targets like PFOR or tubulin using AutoDock Vina; validate with binding free energy calculations (ΔG) .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize synthetic targets .
  • QSAR modeling : Corrogate substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values to optimize potency .

Methodological Considerations

Q. How is crystallographic data utilized in conformational analysis?

  • Torsion angles : Measure dihedral angles (e.g., C-S-C-C) to evaluate planarity of the thioether-oxadiazole system .
  • Intermolecular interactions : Hydrogen bonds (N–H⋯N/O) and π-π stacking stabilize crystal packing, influencing solubility .

Q. What in vitro models are suitable for pharmacokinetic profiling?

  • Caco-2 assays predict intestinal absorption via permeability coefficients .
  • Microsomal stability tests (e.g., liver S9 fractions) quantify metabolic degradation rates .
  • Plasma protein binding assays (equilibrium dialysis) guide dosage adjustments .

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